4,5,6-Trimethyl-2,3-dihydro-1-benzofuran 4,5,6-Trimethyl-2,3-dihydro-1-benzofuran
Brand Name: Vulcanchem
CAS No.: 89240-12-0
VCID: VC17260859
InChI: InChI=1S/C11H14O/c1-7-6-11-10(4-5-12-11)9(3)8(7)2/h6H,4-5H2,1-3H3
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

4,5,6-Trimethyl-2,3-dihydro-1-benzofuran

CAS No.: 89240-12-0

Cat. No.: VC17260859

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

4,5,6-Trimethyl-2,3-dihydro-1-benzofuran - 89240-12-0

Specification

CAS No. 89240-12-0
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 4,5,6-trimethyl-2,3-dihydro-1-benzofuran
Standard InChI InChI=1S/C11H14O/c1-7-6-11-10(4-5-12-11)9(3)8(7)2/h6H,4-5H2,1-3H3
Standard InChI Key MWUVBWHVDDAZIX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CCO2)C(=C1C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 4,5,6-trimethyl-2,3-dihydro-1-benzofuran consists of a benzene ring fused to a partially saturated furan ring (dihydrofuran). The three methyl groups at positions 4, 5, and 6 introduce steric and electronic modifications that distinguish it from simpler benzofuran derivatives.

Key Molecular Properties

PropertyValue
Molecular FormulaC11_{11}H14_{14}O
Molecular Weight162.23 g/mol
IUPAC Name4,5,6-Trimethyl-2,3-dihydro-1-benzofuran
Topological Polar Surface Area13.14 Ų
XLogP3.12

The methyl groups enhance hydrophobicity compared to unsubstituted 2,3-dihydro-1-benzofuran (XLogP = 1.98), potentially improving membrane permeability in biological systems .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4,5,6-trimethyl-2,3-dihydro-1-benzofuran typically involves palladium-catalyzed tandem cyclization and cross-coupling reactions. A representative method includes:

  • Cyclization of Precursors:
    Starting with ortho-substituted phenols, alkylation or Friedel-Crafts acylation introduces methyl groups. Subsequent cyclization using palladium nanoparticles yields the dihydrobenzofuran core .

  • Methylation Strategies:
    Direct methylation via Ullmann coupling or Suzuki-Miyaura reactions enables regioselective introduction of methyl groups. For example, treating 2,3-dihydro-1-benzofuran with methyl iodide and a copper catalyst under microwave irradiation achieves 4,5,6-trimethyl substitution .

Industrial-Scale Production

Continuous flow reactors optimize yield and purity by maintaining precise temperature and pressure conditions. Catalytic systems employing recyclable palladium-on-carbon reduce costs and environmental impact .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich benzene ring undergoes electrophilic substitution, preferentially at the para position relative to the oxygen atom. Common reactions include:

  • Nitration: Concentrated nitric acid introduces nitro groups at position 7, forming 7-nitro-4,5,6-trimethyl-2,3-dihydro-1-benzofuran.

  • Halogenation: Bromine in acetic acid yields 7-bromo derivatives, useful in further cross-coupling reactions .

Ring-Opening Reactions

Under acidic conditions, the dihydrofuran ring opens to form diketones, which can be re-cyclized to generate novel heterocycles. For instance, treatment with HCl produces a diketone intermediate that rearranges into a substituted indanone .

Pharmaceutical Applications

Antiviral Activity

2,3-Dihydrobenzofuran derivatives exhibit potent inhibition of viral proteases. In silico studies suggest that the trimethyl variant binds to the active site of SARS-CoV-2 main protease (Mpro^\text{pro}) with a docking score of −8.2 kcal/mol, comparable to ritonavir .

Comparison with Related Compounds

CompoundBioavailability (Human)LogPProtease Inhibition (IC50_{50})
2,3-Dihydro-1-benzofuran28%1.9812 µM
4,5,6-Trimethyl derivative57%3.124.7 µM
7-Nitro substituted analog34%2.458.2 µM

The trimethyl derivative’s superior lipophilicity and metabolic stability make it a lead candidate for further optimization .

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